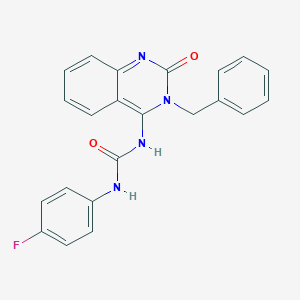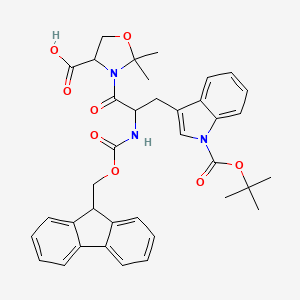
Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH” is a dipeptide . Its chemical name is (S)-3-(N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-t-butyloxycarbonyl-L-tryptophanyl)-2,2-dimethyloxazolidine-4-carboxylic acid .
Molecular Structure Analysis
The molecular weight of “Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH” is 653.73 . Its IUPAC name is 3-(3-[1-(tert-butoxycarbonyl)-1H-indol-3-yl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid .Physical And Chemical Properties Analysis
“Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH” appears as a white to off-white powder . It should be stored at temperatures equal to or less than -10°C .科学的研究の応用
Functional Materials and Biomimetic Structures
The Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH motif plays a crucial role in designing functional materials inspired by biological systems. These materials exhibit self-assembly properties due to the hydrophobic and aromatic nature of the Fmoc moiety. Researchers explore their use in bio-inspired building blocks for fabricating functional materials. Applications include drug delivery carriers, tissue engineering scaffolds, and biosensors .
Optical Properties and Bioimaging
The Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH compound exhibits interesting optical properties. Its fluorescence can be harnessed for bioimaging and tracking cellular processes. Researchers attach Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH to specific biomolecules to visualize cellular structures, study protein interactions, and monitor intracellular events .
Drug Delivery Systems
The hydrophobic Fmoc group facilitates the encapsulation of hydrophobic drugs within micelles or nanoparticles. Researchers modify Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH to create drug carriers that release cargo in response to specific triggers (e.g., pH, enzymes, or temperature). These systems enhance drug stability, improve bioavailability, and enable targeted therapy .
Catalysis and Enzyme Mimetics
Functionalized peptides derived from Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH can act as catalysts or enzyme mimetics. Researchers design peptide-based catalysts for organic transformations, asymmetric reactions, and peptide bond formation. The Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH scaffold provides a versatile platform for creating efficient and selective catalysts .
Antibacterial and Antiviral Properties
Studies explore the antimicrobial potential of Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH derivatives. By modifying the side chains or incorporating additional functional groups, researchers aim to develop novel antibacterial and antiviral agents. These compounds may disrupt microbial membranes, inhibit enzymes, or interfere with viral replication .
Therapeutic Applications
Researchers investigate Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH derivatives as potential therapeutics. These include peptide-based drugs for cancer treatment, neurodegenerative diseases, and inflammation. The unique structural features of Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH contribute to its bioactivity and stability .
Bio-Templating and Biomaterials
Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH participates in bio-templating processes, where it guides the assembly of other molecules. Researchers use it to create biomaterials with controlled architectures, such as nanofibers, hydrogels, and supramolecular structures. These materials find applications in tissue engineering and regenerative medicine .
Safety and Hazards
将来の方向性
Pseudoprolines, such as in “Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH”, have been used as a molecular hinge for the reversible induction of cis amide bonds into peptide backbones . They have also been used as a solubilizing, structure-disrupting protection technique in peptide synthesis . These applications suggest potential future directions in peptide synthesis and design.
特性
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H39N3O8/c1-36(2,3)48-35(45)39-19-22(23-12-10-11-17-30(23)39)18-29(32(41)40-31(33(42)43)21-47-37(40,4)5)38-34(44)46-20-28-26-15-8-6-13-24(26)25-14-7-9-16-27(25)28/h6-17,19,28-29,31H,18,20-21H2,1-5H3,(H,38,44)(H,42,43) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOXZEOINKCAMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H39N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2510205.png)
![1-{[Cyano(4-fluorophenyl)amino]methyl}cyclopropane-1-carbonitrile](/img/structure/B2510206.png)

![(E)-3-fluoro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2510208.png)
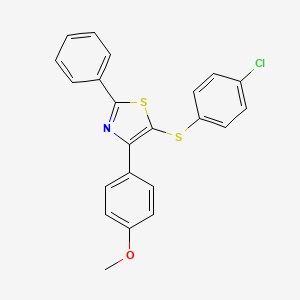
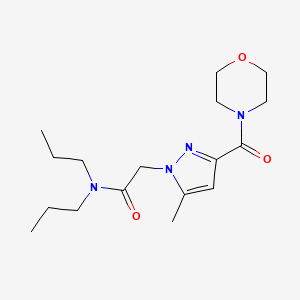
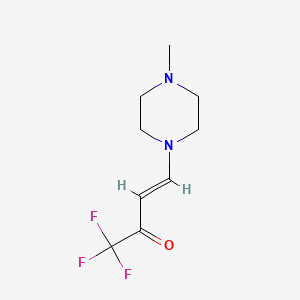

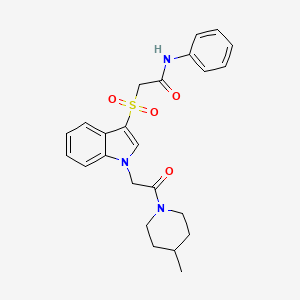
![1-[2-(4-Morpholinoanilino)2-oxoethyl]-4-piperidino-4-piperidinecarboxamide](/img/structure/B2510220.png)
![(2-chloro-6-fluorophenyl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2510222.png)
![4-{[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2510225.png)
